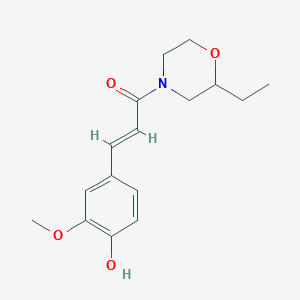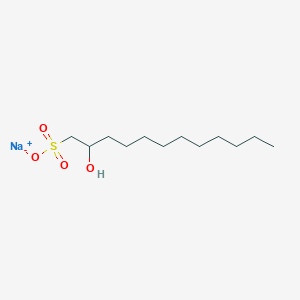![molecular formula C6H6N4S B097017 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione CAS No. 15986-11-5](/img/structure/B97017.png)
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione
Overview
Description
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (MPT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPT has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
Mechanism Of Action
The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is not fully understood. However, it is believed that 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione exerts its biological activity by modulating various signaling pathways. For example, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has also been found to activate the p53 signaling pathway, which is involved in the regulation of apoptosis.
Biochemical And Physiological Effects
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has been shown to have antioxidant activity by scavenging free radicals. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the major advantages of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. Additionally, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione. One area of interest is the potential use of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is a growing interest in the use of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione as a potential anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the mechanism of action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione and to optimize its pharmacological properties.
Conclusion:
In conclusion, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. While there are still many unanswered questions regarding the mechanism of action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione, its broad range of biological activities make it a promising candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione involves the reaction of 6-methylpyrazolo[3,4-d]pyrimidine-4(5H)-one with thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained after purification by recrystallization.
Scientific Research Applications
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has been found to have anti-viral and anti-bacterial properties, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
6-methyl-1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-8-5-4(2-7-10-5)6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWOQXXGRBQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391454 | |
| Record name | 6-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione | |
CAS RN |
15986-11-5 | |
| Record name | NSC515434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



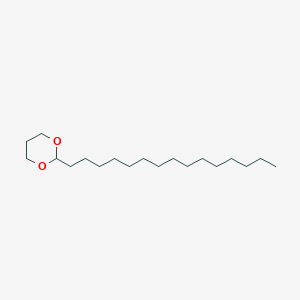
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
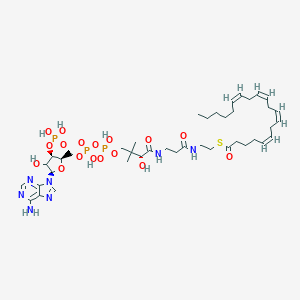
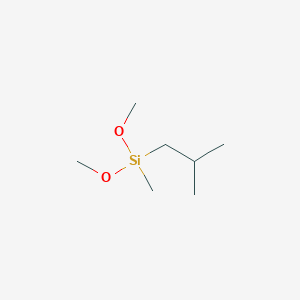
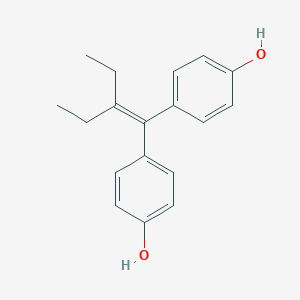
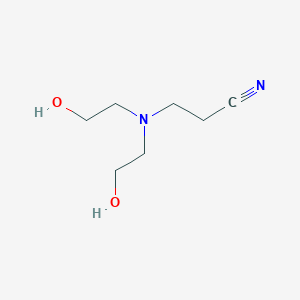
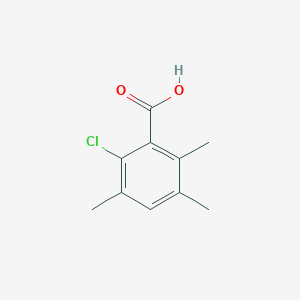

![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

